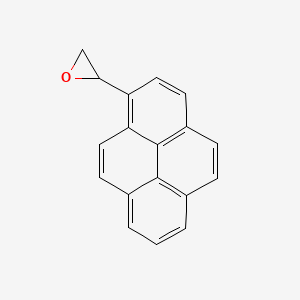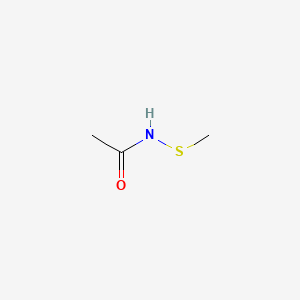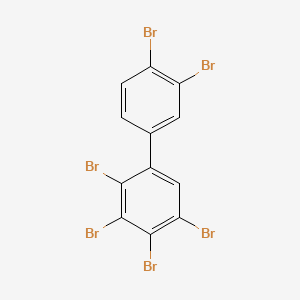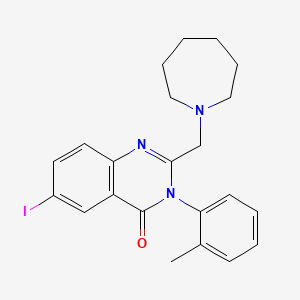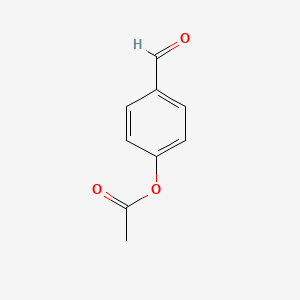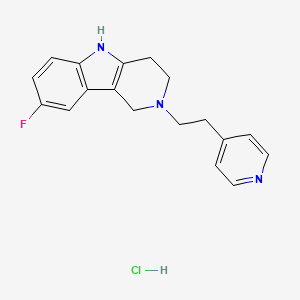
Salinomycin
Overview
Description
Cancer stems cells (CSCs) are a subpopulation of cells within tumors that drive tumor growth and recurrence. They are resistant to many current cancer treatments. Salinomycin (sodium salt) is an antibacterial and coccidiostat compound that shows selective toxicity for the CSCs that exist as a subpopulation within HMLER breast cancer cells (IC50s = ~24 versus ~90 μM). At 8 μM, salinomycin treatment of 4T1 and MCF-7-Ras breast cancer cell lines results in a ~2-fold and ~3-fold, respective reduction of CSCs relative to controls. Treatment of 5 mg/kg salinomycin in mice implanted with SUM159 human breast cancer cells inhibits mammary tumor growth and induces increased epithelial differentiation of tumor cells.
Scientific Research Applications
Anticancer Mechanisms in Breast Cancer
Salinomycin has shown promising results in the field of breast cancer research. It can precisely kill cancer stem cells (CSCs), particularly breast cancer stem cells (BCSCs), by various mechanisms, including apoptosis, autophagy, and necrosis . It has been found to inhibit cell proliferation, invasion, and migration in breast cancer and reverse the immune-inhibitory microenvironment to prevent tumor growth and metastasis .
Autophagy Modulation
Salinomycin has been identified as an autophagy modulator. This unique property opens a new avenue to anticancer treatments . It can efficiently induce proliferation inhibition, cell death, and metastasis suppression against human cancers from different origins both in vivo and in vitro .
Targeting Cancer Stem Cells (CSCs)
Salinomycin can target CSCs by facilitating the movement of polar alkali metals through hydrophobic membranes . It has also been found that Salinomycin is able to minimize the fraction of cancer cells that have stem cell-like features by inhibiting the Wnt pathway .
Inhibition of CSC-associated Cell Signaling Pathways
Salinomycin has been found to inhibit CSC-associated cell signaling pathways, such as Wnt and Notch . This property makes it a potential candidate for novel drugs and regimens targeting CSCs, which would have a potential clinical relevance for cancer treatment .
Elimination of Squamous Cell Carcinoma CSCs
Salinomycin has been found to eliminate squamous cell carcinoma CSCs . This property further enhances its potential as a potent anticancer stem cell agent .
Antibiotic Activity
Salinomycin exhibits a broad-spectrum antibiotic activity particularly against Gram-positive bacteria, fungi, parasites, and protozoa . It is widely used as an anticoccidial drug in animal farming and is fed to ruminants to improve nutrient absorption and promote growth .
Mechanism of Action
Target of Action
Salinomycin, a monocarboxylic polyether antibiotic isolated from Streptomyces albus, is known to target cancer stem cells (CSCs) in various malignancies . These CSCs are a small subpopulation of cells within a tumor that can self-renew and differentiate into other cell types forming the heterogeneous tumor bulk . They are involved in all aspects of cancer development, including tumor initiation, cell proliferation, metastatic dissemination, and therapy resistance .
Mode of Action
Salinomycin’s biological activity is due to its ability to form complexes with cations, particularly its ability to transport potassium ions into and out of the cell . It forms lipid-soluble complexes with sodium and potassium cations, leading to increased permeability of the membrane for these ions . This ionophore activity disrupts the ion balance within the cell, leading to cell death .
Pharmacokinetics
It is known that salinomycin’s selective cytotoxicity against cscs and its ability to inhibit cell proliferation, invasion, and migration make it a promising therapeutic drug for various cancers .
Result of Action
The result of salinomycin’s action is the inhibition of cancer cell growth and the induction of cell death. It has been shown to kill cancer stem cells in mice at least 100 times more effectively than the anti-cancer drug paclitaxel . The mechanism of action by which salinomycin kills cancer stem cells involves lysosomal iron sequestration, leading to the production of reactive oxygen species, lysosome membrane permeabilization and ferroptosis .
Action Environment
The action of salinomycin can be influenced by various environmental factors. For instance, it has been shown that salinomycin can reverse the immune-inhibitory microenvironment to prevent tumor growth and metastasis . .
properties
IUPAC Name |
sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/p-1/t23-,24-,25+,26-,27-,28-,29+,30-,31+,32+,33+,34+,36+,37-,39-,40+,41-,42-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZYGIQXBGHDBH-UZHRAPRISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NaO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53003-10-4 (Parent) | |
| Record name | Salinomycin sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055721318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045902 | |
| Record name | Salinomycin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salinomycin sodium | |
CAS RN |
55721-31-8 | |
| Record name | Salinomycin sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055721318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salinomycin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salinomycin, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALINOMYCIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92UOD3BMEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



